molecular formula C17H15Cl2N3O3 B4079418 N-(2,3-dichlorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

N-(2,3-dichlorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4079418
M. Wt: 380.2 g/mol
InChI Key: XYBPJJNRWAOEFZ-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as DNPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide involves its binding to the TRPA1 ion channel, which is known to play a crucial role in pain and inflammation. This compound activates TRPA1, leading to the release of neurotransmitters that modulate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models, with minimal side effects. It has also been found to have anxiolytic and antidepressant properties, making it a potential drug candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for TRPA1, and its ability to penetrate the blood-brain barrier. However, its relatively complex synthesis method and potential toxicity at high doses are limitations that need to be considered.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as cancer research, and the exploration of its potential as a drug candidate for the treatment of anxiety and depression.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent analgesic and anti-inflammatory properties, as well as its anxiolytic and antidepressant effects, make it a promising drug candidate for the treatment of chronic pain, inflammation, anxiety, and depression. However, further research is needed to fully understand its mechanism of action, toxicity, and potential applications in other fields.

Scientific Research Applications

N-(2,3-dichlorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising drug candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-12-4-3-5-13(16(12)19)20-17(23)11-6-7-14(15(10-11)22(24)25)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBPJJNRWAOEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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